molecular formula C16H17N3O B5839587 3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5839587
M. Wt: 267.33 g/mol
InChI Key: RKTVXHGEEKIGGJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-methoxyphenyl group and the trimethyl substitution on the pyrazolo[1,5-a]pyrimidine core imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its neuroprotective, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. For example, it may inhibit the activity of kinases or transcription factors, leading to reduced expression of pro-inflammatory cytokines and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the 4-methoxyphenyl group and the trimethyl substitution, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-9-11(2)19-16(17-10)15(12(3)18-19)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTVXHGEEKIGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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